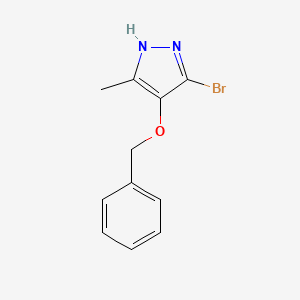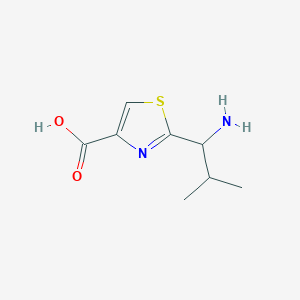
4-((5-Amino-2-iodophenyl)ethynyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((5-Amino-2-iodophenyl)ethynyl)benzoic acid is an organic compound that features a benzoic acid moiety substituted with an ethynyl group, which is further substituted with a 5-amino-2-iodophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((5-Amino-2-iodophenyl)ethynyl)benzoic acid typically involves a multi-step process. One common method is the Sonogashira coupling reaction, which involves the coupling of an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions often include the use of a base such as triethylamine or potassium carbonate and a solvent like tetrahydrofuran or dimethylformamide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for industrial-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-((5-Amino-2-iodophenyl)ethynyl)benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The iodine atom can be reduced to form deiodinated products.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while substitution of the iodine atom can produce various substituted benzoic acid derivatives.
Scientific Research Applications
4-((5-Amino-2-iodophenyl)ethynyl)benzoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein labeling due to its iodine atom, which can be detected using radiolabeling techniques.
Industry: Used in the development of advanced materials and as a precursor in the synthesis of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-((5-Amino-2-iodophenyl)ethynyl)benzoic acid depends on its specific application. In biological systems, the compound may interact with enzymes or proteins, affecting their function. The iodine atom can facilitate radiolabeling, allowing researchers to track the compound’s distribution and interactions within biological systems. The ethynyl group can participate in various chemical reactions, enabling the compound to act as a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
- 4-((5-Amino-2-bromophenyl)ethynyl)benzoic acid
- 4-((5-Amino-2-chlorophenyl)ethynyl)benzoic acid
- 4-((5-Amino-2-fluorophenyl)ethynyl)benzoic acid
Uniqueness
4-((5-Amino-2-iodophenyl)ethynyl)benzoic acid is unique due to the presence of the iodine atom, which imparts distinct chemical properties such as higher atomic mass and the ability to participate in radiolabeling. This makes it particularly useful in biological and medical research, where tracking and imaging are essential.
Properties
Molecular Formula |
C15H10INO2 |
|---|---|
Molecular Weight |
363.15 g/mol |
IUPAC Name |
4-[2-(5-amino-2-iodophenyl)ethynyl]benzoic acid |
InChI |
InChI=1S/C15H10INO2/c16-14-8-7-13(17)9-12(14)6-3-10-1-4-11(5-2-10)15(18)19/h1-2,4-5,7-9H,17H2,(H,18,19) |
InChI Key |
KHDIRKOCSLGAEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#CC2=C(C=CC(=C2)N)I)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-[5-[4-(Hydroxymethyl)-1-piperidyl]-1-oxoisoindolin-2-yl]piperidine-2,6-dione](/img/structure/B15335810.png)



![2,2,2-Trifluoro-N-[4-(trifluoromethoxy)phenyl]acetimidoyl Chloride](/img/structure/B15335837.png)






